![molecular formula C22H22O4 B14337459 1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene CAS No. 109972-80-7](/img/structure/B14337459.png)
1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its two benzene rings connected by an ethylene glycol bridge, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound serves as a model molecule for studying the interactions between aromatic rings and biological macromolecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including surfactants and stabilizers.
Mechanism of Action
The mechanism by which 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene exerts its effects involves interactions with various molecular targets. The ethylene glycol bridge allows for flexibility, enabling the benzene rings to interact with different biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene can be compared with other similar compounds such as:
1,2-Diphenoxyethane: Similar in structure but lacks the ethylene glycol bridge, resulting in different chemical properties.
Ethylene glycol diphenyl ether: Another closely related compound with similar applications but distinct reactivity.
1,2-Dibenzyloxyethane: Features benzyl groups instead of phenyl groups, leading to variations in reactivity and applications
These comparisons highlight the uniqueness of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene in terms of its structural features and versatility in various applications.
Properties
CAS No. |
109972-80-7 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,2-bis(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-3-9-19(10-4-1)23-15-17-25-21-13-7-8-14-22(21)26-18-16-24-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
SZFHNMMCNSVABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


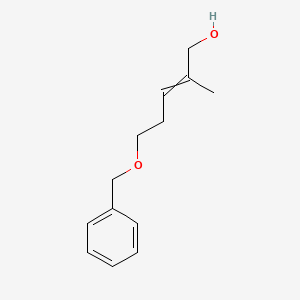

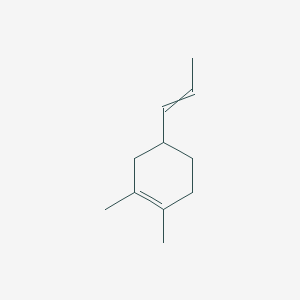
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

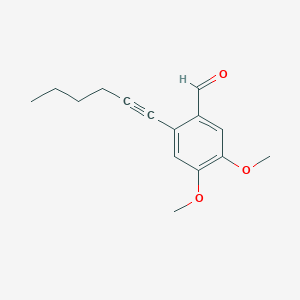
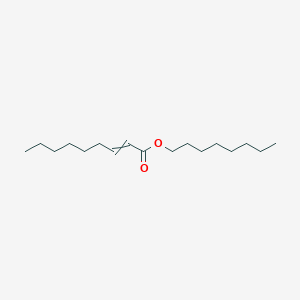
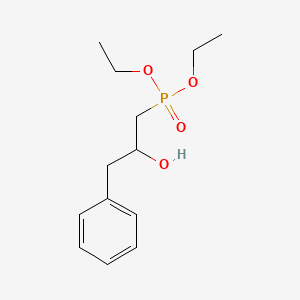
![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
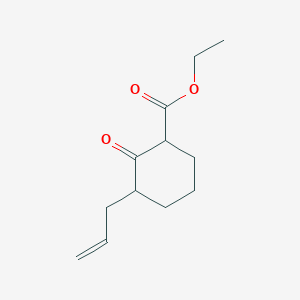
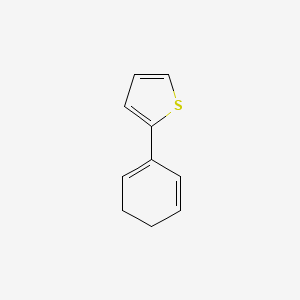
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
